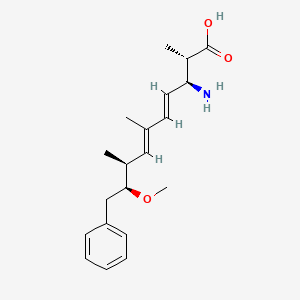
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADDA is a non-proteinogenic amino acid found in toxins made by cyanobacteria.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- This compound, commonly referred to as Adda, is integral in the synthesis of microcystins and nodularin. Research has been conducted on the stereocontrolled synthesis of Adda, focusing on deriving the 2S and 3S centers from D-aspartic acid (Beatty, Jennings-White, & Avery, 1992).
Impact on Protein Phosphatases
- Adda has been identified as playing a critical role in the inhibition of protein phosphatases 1 and 2A, as evidenced by its consistent orientation in cyclic peptides of the okadaic acid class (Taylor, Quinn, McCullock, Nishiwaki-Matsushima, & Fujiki, 1992).
Analytical Chemistry Applications
- The unique structure of Adda has been utilized in developing methods for the analysis of microcystins in various biological and environmental samples. Techniques like Lemieux oxidation-GC/MS exploit the distinctive nature of Adda for detecting microcystins in salmon liver and crab larvae (Williams et al., 1997).
Methodological Development in Chemistry
- Research has also focused on the enantiospecific synthesis of Adda. This includes the development of novel one-pot transformations for the efficient formation of beta-amino acids, highlighting Adda's relevance in advancing synthetic methodologies (Pearson, Rinehart, Sugano, & Costerison, 2000).
Environmental and Toxicological Studies
- The compound has been significantly featured in studies related to environmental and toxicological aspects, particularly in understanding the behavior and impact of cyanobacterial toxins. Techniques have been developed for rapid quantification of microcystins in cyanobacterial samples, leveraging the unique characteristics of Adda (Wu et al., 2009).
Propriétés
Numéro CAS |
126456-06-2 |
|---|---|
Nom du produit |
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
Formule moléculaire |
C20H29NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
InChI |
InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16-,18-,19-/m0/s1 |
Clé InChI |
HJVCHYDYCYBBQX-HLTLHRPFSA-N |
SMILES isomérique |
C[C@@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC |
SMILES |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
SMILES canonique |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ADDA; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



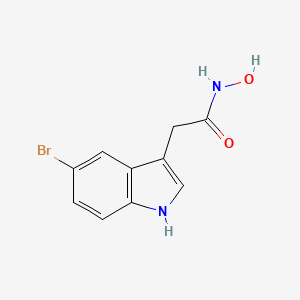
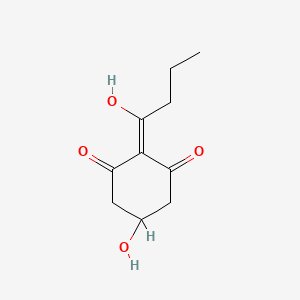
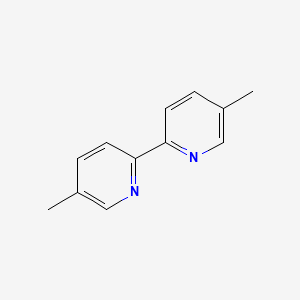
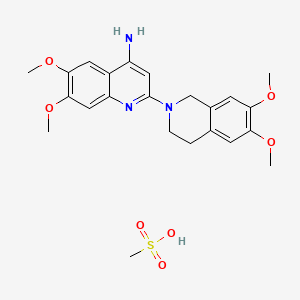
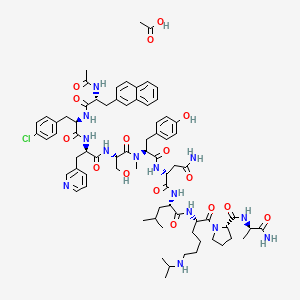
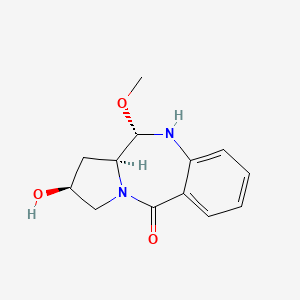
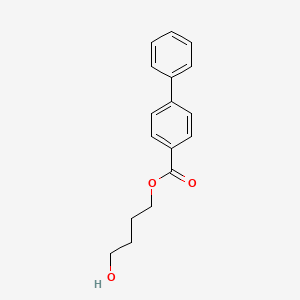
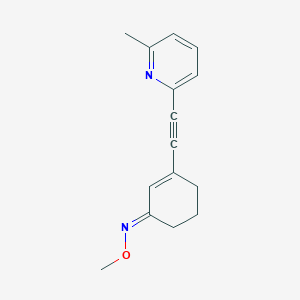
![2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one](/img/structure/B1664300.png)
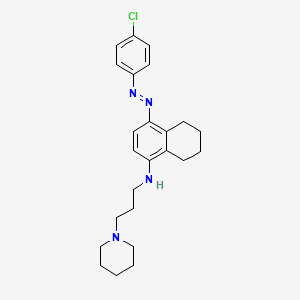
![4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide](/img/structure/B1664303.png)

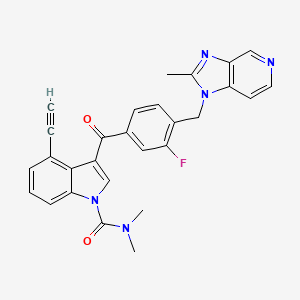
![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)